molecular formula C12H13Cl2N3O B1419671 6-Phenoxypyridine-3-carboximidamide dihydrochloride CAS No. 1208952-56-0

6-Phenoxypyridine-3-carboximidamide dihydrochloride

Cat. No.: B1419671
CAS No.: 1208952-56-0
M. Wt: 286.15 g/mol
InChI Key: CXWBZZNEWZVBDW-UHFFFAOYSA-N
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Description

6-Phenoxypyridine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C12H13Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its phenoxy group attached to a pyridine ring, which is further substituted with a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxypyridine-3-carboximidamide dihydrochloride typically involves the reaction of 6-phenoxypyridine-3-carboxylic acid with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxypyridine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy-pyridine oxides, while reduction can produce phenoxy-pyridine amines.

Scientific Research Applications

6-Phenoxypyridine-3-carboximidamide dihydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Phenoxypyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenoxypyridine-3-carboxylic acid
  • 6-Phenoxypyridine-3-carboxamide
  • 6-Phenoxypyridine-3-carboxaldehyde

Uniqueness

6-Phenoxypyridine-3-carboximidamide dihydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in various scientific studies.

Properties

IUPAC Name

6-phenoxypyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.2ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;;/h1-8H,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWBZZNEWZVBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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